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Get Quote

Executive Summary
2,4-Dihydroxy-6-methoxybenzaldehyde (DMB) represents a critical pharmacophore in

medicinal chemistry, serving as a precursor for bioactive Schiff bases, antioxidants, and anti-

sickling agents. Unlike its simpler analogs (e.g., vanillin or salicylaldehyde), DMB possesses a

unique "push-pull" electronic structure driven by the ortho-hydroxyl and para-hydroxyl groups

combined with a meta-methoxy substituent (relative to the aldehyde).

This guide analyzes the structural attributes of DMB, comparing its crystallographic behavior

and physicochemical "performance" against key alternatives like 2,4,6-Trihydroxybenzaldehyde

(Phloroglucinaldehyde) and 2-Hydroxy-4-methoxybenzaldehyde. We provide experimental

workflows for crystallization and structural elucidation to support drug development pipelines.

Chemical Profile & Structural Identity
DMB is often isolated from natural sources (e.g., Mondia whitei) or synthesized via Vilsmeier-

Haack formylation. Its crystal structure is governed by a competition between strong
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intramolecular hydrogen bonding and intermolecular lattice forces.

Property
2,4-Dihydroxy-6-methoxybenzaldehyde
(DMB)

CAS Number 3519-76-4

Formula C₈H₈O₄

Molecular Weight 168.15 g/mol

IUPAC Name 2,4-dihydroxy-6-methoxybenzaldehyde

Key Motif Ortho-hydroxyaldehyde (Salicyl moiety)

H-Bond Donors 2 (Phenolic OH)

H-Bond Acceptors 4 (Aldehyde O, Methoxy O, Phenolic O)

Structural Analysis: The "Product" Performance
Molecular Conformation
The defining feature of DMB is the S(6) Intramolecular Hydrogen Bond. The hydroxyl group at

position 2 forms a strong hydrogen bond with the carbonyl oxygen of the aldehyde group.

Effect: This locks the aldehyde group into the plane of the benzene ring, enforcing planarity.

Causality: This planar conformation maximizes

-conjugation, increasing the acidity of the para-hydroxyl (position 4) and making it the
primary site for intermolecular interactions.

Crystal Packing & Lattice Architecture
Unlike 2,4,6-trihydroxybenzaldehyde, which forms high-density 3D networks due to three donor

sites, DMB's 6-methoxy group acts as a "spacer."

Packing Motif: DMB typically crystallizes in monoclinic space groups (e.g., P2₁/c), forming

2D Sheets.
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Mechanism: The 4-OH group acts as a donor to the carbonyl oxygen or methoxy oxygen of a

neighboring molecule. The 6-OMe group provides steric bulk, preventing the tight "zipper-

like" stacking seen in tri-hydroxy analogs, often resulting in better solubility in organic

solvents—a desirable trait for drug formulation.

Comparative Structural Diagram
The following diagram illustrates the structural logic distinguishing DMB from its analogs.
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Caption: Structural logic of DMB crystallization. The S(6) motif enforces planarity, while the 6-

methoxy group modulates packing density compared to hydroxy analogs.

Comparative Performance Guide
This section objectively compares DMB with its two closest structural competitors in drug

synthesis: 2,4,6-Trihydroxybenzaldehyde (THBA) and 2-Hydroxy-4-methoxybenzaldehyde

(HMBA).

Table 1: Structural & Functional Comparison

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b11814494/docs?utm_src=pdf-body-img#crystal-structure-analysis-of-2-4-dihydroxy-6-methoxybenzaldehyde-a-comparative-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11814494?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature DMB (The Product) Alternative A: THBA Alternative B: HMBA

Structure 2,4-diOH, 6-OMe 2,4,6-triOH 2-OH, 4-OMe

H-Bond Network

Balanced: 2 Donors /

4 Acceptors. Forms

sheets.

Dense: 3 Donors / 4

Acceptors. Forms 3D

networks.

Sparse: 1 Donor / 3

Acceptors. Forms

dimers/chains.

Solubility (Org.

Solvents)

High: Methoxy group

disrupts tight packing.

Low: High lattice

energy due to

extensive H-bonding.

Very High: Weak

lattice forces.

Melting Point
Moderate (~135-

140°C)

High (~195°C

decomp)
Low (~40-42°C)

Reactivity (Schiff

Base)

Selective: 4-OH is

acidic; 2-OH is

chelated.

Promiscuous: Multiple

competing OH sites.

[1][2]

Specific: Only 2-OH

available (often

protected).

Drug Utility
Ideal scaffold for

lipophilic modification.

Used for highly

polar/water-soluble

targets.

Limited functionality

for derivatization.[1][2]

Performance Verdict:

Choose DMB if: You require a scaffold that balances solubility (for bioavailability) with

reactive handles (4-OH for etherification, CHO for condensation).

Choose THBA if: You need maximum antioxidant capacity (more OH groups) and do not

require high organic solubility.

Experimental Protocol: Crystallization & Analysis
To validate the structure of DMB in your own lab, follow this self-validating protocol.

Synthesis & Purification Workflow
Precursor: 3,5-Dihydroxyanisole or via Vilsmeier-Haack of 3,5-dimethoxyphenol followed by

selective demethylation.
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Solvent System: Ethanol/Water (80:20 v/v).

Method: Slow evaporation.

X-Ray Diffraction Protocol
Crystal Selection: Select a block-like crystal approx. 0.2 x 0.2 x 0.1 mm. Avoid needles

(common in rapid precipitation).

Mounting: Mount on a glass fiber using epoxy or cryoloop with Paratone oil.

Data Collection:

Temperature: 100 K (essential to reduce thermal motion of the methoxy group).

Radiation: Mo K

(

= 0.71073 Å).

Strategy: Collect full sphere to ensure redundancy > 4.0.

Workflow Diagram
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Caption: Step-by-step workflow for isolating single crystals of DMB suitable for X-ray diffraction

analysis.

Applications in Drug Development
The crystal structure analysis directly informs the utility of DMB in pharmaceutical applications:

Schiff Base Ligands: The distance between the aldehyde oxygen and the 2-hydroxyl oxygen

(approx. 2.6 Å) is critical for coordinating metal ions (Cu, Zn) in biological mimics.

Antisickling Agents: The planar aldehyde group allows DMB to form Schiff bases with the N-

terminal valine of hemoglobin, stabilizing the R-state (oxygenated) and preventing sickling.

The 6-methoxy group provides lipophilicity to cross the red blood cell membrane.

Antioxidants: The 4-OH group is the primary radical scavenging site. Crystal packing reveals

the accessibility of this proton.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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